3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
Description
3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 and a molecular weight of 297.82 g/mol . It is a solid at room temperature and is often used in various chemical and biological research applications.
Properties
IUPAC Name |
3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-8-14(2)11-17(10-13)6-7-19-16-5-3-4-15(9-16)12-18;/h3-5,9,12-14H,6-8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGAWJKBYTVXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC(=C2)C=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 2-(2-bromoethoxy)benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, pharmaceuticals, and agrochemicals. Its unique structure allows for various chemical transformations, making it a versatile reagent in organic synthesis.
Biology
- Biological Pathway Studies : Researchers utilize this compound to investigate interactions between small molecules and biological targets. It aids in understanding molecular mechanisms in cellular processes.
- Potential Therapeutic Applications : There is ongoing research into its effects on specific receptors or enzymes, potentially leading to the development of new therapeutics targeting diseases.
Medicine
- Drug Development : The compound's ability to modulate biological activity makes it a candidate for drug design. It may be particularly useful in developing compounds that target neurochemical pathways due to its piperidine structure.
Industry
- Specialty Chemicals Production : The compound can be incorporated into polymers and advanced materials for industrial applications. Its properties make it suitable for producing specialty chemicals used in various sectors.
A study evaluated the pharmacological properties of similar piperidine derivatives, demonstrating their potential in modulating neurotransmitter systems. This indicates that 3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride may also exhibit significant biological activity relevant to neurological disorders.
Case Study 2: Synthesis of Related Compounds
Research involving the synthesis of derivatives from this compound has shown promising results in developing new therapeutic agents with enhanced bioactivity and specificity towards certain biological targets.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride can be compared with other similar compounds such as:
3-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)benzaldehyde: The non-hydrochloride form of the compound.
3-methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: A structurally similar compound with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Biological Activity
3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a piperidine ring and an ethoxy group attached to a benzaldehyde moiety, positions it as a valuable candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H23NO2·HCl
- Molecular Weight : Approximately 297.82 g/mol
- IUPAC Name : this compound
- CAS Number : 1349718-69-9
The compound features a piperidine structure that is known for its biological activity, particularly in modulating neurotransmitter systems and influencing various cellular pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
1. Cancer Therapy
Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
2. Neurological Disorders
Piperidine compounds are also explored for their potential in treating neurological disorders, including Alzheimer's disease. These compounds may act as inhibitors of acetylcholinesterase (AChE), thereby enhancing cholinergic signaling which is often impaired in Alzheimer’s patients.
3. Antimicrobial Activity
Some studies suggest that piperidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions .
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neurological Effects | AChE inhibition; potential for Alzheimer's treatment | |
| Antimicrobial | Disruption of microbial membranes |
Case Study: Anticancer Activity
A recent study examined the effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The study highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives .
Case Study: Neurological Impact
In another investigation focusing on Alzheimer's disease models, the compound was tested for its AChE inhibitory activity. Results indicated that it could effectively enhance acetylcholine levels in the brain, suggesting its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
